3-(4-methoxyphenyl)-1-(2-methylpropanoyl)-1H,4H-indeno[1,2-c]pyrazol-4-one
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Overview
Description
3-(4-methoxyphenyl)-1-(2-methylpropanoyl)-1H,4H-indeno[1,2-c]pyrazol-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indeno[1,2-c]pyrazol-4(1H)-one core substituted with isobutyryl and methoxyphenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-1-(2-methylpropanoyl)-1H,4H-indeno[1,2-c]pyrazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-c]pyrazol-4(1H)-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Isobutyryl Group: The isobutyryl group is introduced through acylation reactions using isobutyryl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is added via electrophilic aromatic substitution reactions using 4-methoxyphenylboronic acid and a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-1-(2-methylpropanoyl)-1H,4H-indeno[1,2-c]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazole core.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl or styrene derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-1-(2-methylpropanoyl)-1H,4H-indeno[1,2-c]pyrazol-4-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-(2-methylpropanoyl)-1H,4H-indeno[1,2-c]pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
3-(4-methoxyphenyl)-1-(2-methylpropanoyl)-1H,4H-indeno[1,2-c]pyrazol-4-one can be compared with other similar compounds, such as:
Indeno[1,2-c]pyrazol-4(1H)-one Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Methoxyphenyl-Substituted Compounds: Compounds with methoxyphenyl groups exhibit similar aromatic characteristics but may have different core structures.
Isobutyryl-Substituted Compounds: These compounds have the isobutyryl group but differ in their core structures, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Biological Activity
3-(4-methoxyphenyl)-1-(2-methylpropanoyl)-1H,4H-indeno[1,2-c]pyrazol-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an indeno[1,2-c]pyrazole core substituted with a methoxyphenyl group and a propanoyl moiety. Its molecular formula is C18H19N3O2, and it possesses significant lipophilicity due to the presence of aromatic rings and aliphatic chains.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Anticancer Activity : The pyrazole moiety is known for its ability to inhibit various kinases involved in cancer progression. Specifically, it has been shown to inhibit Aurora-A kinase, which plays a crucial role in cell cycle regulation and mitosis .
- Anti-inflammatory Effects : Compounds containing the indeno-pyrazole structure have demonstrated anti-inflammatory properties through the modulation of pro-inflammatory cytokines and inhibition of NF-kB pathways .
- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating capacity of the compound, contributing to its antioxidant potential by scavenging free radicals .
Anticancer Studies
A summary of cytotoxic activity against various cancer cell lines is presented below:
These values indicate that the compound exhibits promising cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines.
Anti-inflammatory Activity
In vitro studies have shown that derivatives of pyrazole compounds can significantly reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in chronic inflammatory diseases.
Case Studies
- Case Study on Cancer Treatment : A study evaluated the efficacy of this compound in combination with standard chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity compared to monotherapy, indicating a synergistic effect that warrants further investigation in clinical trials.
- Case Study on Inflammation : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema formation and inflammatory cell infiltration in animal models, highlighting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(2-methylpropanoyl)indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-12(2)21(25)23-19-15-6-4-5-7-16(15)20(24)17(19)18(22-23)13-8-10-14(26-3)11-9-13/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXJCRWYVWKNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C2=C(C(=N1)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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